N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide
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Overview
Description
N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide typically involves the condensation of 4-methylpiperazine with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of nanofiltration membranes can help in the removal of impurities and by-products, resulting in a high-quality final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide
- N1-(4-methylpiperazin-1-yl)-N2-phenethylacetamide
- N1-(4-methylpiperazin-1-yl)-N2-phenethylcarbamate
Uniqueness
This compound is unique due to its specific structural features and the presence of both piperazine and oxalamide moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-18-9-11-19(12-10-18)17-15(21)14(20)16-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRYTLGKTIHLAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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